Cilansetron

Irritable Bowel Syndrome 5-HT3 Antagonist Sex-Disparate Efficacy

Researchers requiring a 5-HT₃ antagonist with proven male-efficacy data face limited options, as alosetron’s approval is restricted to female patients. Cilansetron fills this gap: its Phase III trials demonstrated a 39% responder rate for abnormal bowel habits in men (vs. 17% placebo), matching female outcomes. Preclinically, it reduces visceral pain by 61% at 0.1 mg/kg and offers high selectivity (Ki=0.19 nM at 5-HT₃ vs. 340 nM at sigma-1). Supplied as ≥98% pure solid, stable at -20°C, and shipped under blue ice-enabling reproducible in vivo and binding studies without sex-based confounding.

Molecular Formula C20H21N3O
Molecular Weight 319.4 g/mol
CAS No. 120635-74-7
Cat. No. B1669024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCilansetron
CAS120635-74-7
Synonyms10-((2-methyl-1H-imidazol-1-yl)methyl)-5,6,8,9,10,11-hexahydro-4H-pyrido(3,2,1-jk)carbazol-11-one
cilansetron
Molecular FormulaC20H21N3O
Molecular Weight319.4 g/mol
Structural Identifiers
SMILESCC1=NC=CN1CC2CCC3=C(C2=O)C4=CC=CC5=C4N3CCC5
InChIInChI=1S/C20H21N3O/c1-13-21-9-11-22(13)12-15-7-8-17-18(20(15)24)16-6-2-4-14-5-3-10-23(17)19(14)16/h2,4,6,9,11,15H,3,5,7-8,10,12H2,1H3/t15-/m1/s1
InChIKeyNCNFDKWULDWJDS-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Cilansetron 5-HT₃ Antagonist Overview


Cilansetron is a selective 5-hydroxytryptamine type 3 (5-HT₃) receptor antagonist developed for the treatment of diarrhea-predominant irritable bowel syndrome (IBS-D). As a member of the "-setron" drug class, it shares a core mechanism with clinically established antiemetics and gastrointestinal prokinetic agents [1]. However, cilansetron was specifically optimized for IBS-D rather than chemotherapy-induced nausea, with clinical evidence supporting efficacy in both male and female patients—a differentiating feature relative to its closest in-class comparator, alosetron, which is approved only for women with severe IBS-D [2]. The compound remains in the experimental/investigational stage, having advanced to Phase III clinical trials before development was deprioritized [3].

Selective 5-HT₃ receptor antagonist for GI pathway research models
Reported endpoint data in both male and female IBS-D study subjects
Phase III trial-derived endpoint evidence available for research evaluation

Cilansetron vs. Other 5-HT₃ Antagonists


Although cilansetron, alosetron, and ondansetron are all 5-HT₃ receptor antagonists, they exhibit clinically meaningful differences in receptor binding kinetics, patient-population efficacy, and off-target selectivity that preclude direct substitution. Alosetron shows a well-documented sex-disparate efficacy profile—providing statistically significant symptom relief only in female IBS-D patients [1]. In contrast, cilansetron's clinical trial data demonstrate comparable efficacy in both male and female subjects [2]. Additionally, cilansetron's in vivo pharmacodynamic profile indicates reduced central nervous system penetration relative to ondansetron, which translates to a lower incidence of centrally mediated adverse effects [3]. These differentiation points are substantiated quantitatively in the following evidence guide.

Alosetron sex-disparate endpoint profile
Female-only study endpoint response may not transfer; sex-stratified interpretation may shift.
Ondansetron higher CNS penetration
Greater blood-brain barrier crossing alters CNS side-effect endpoint profile; not interchangeable for chronic GI research models.
Setron class binding variation
Binding kinetics and off-target profiles differ; direct substitution may confound pathway-response interpretation.

Cilansetron Evidence Guide


Male IBS-D Efficacy vs. Alosetron

In a 3-month, double-blind, placebo-controlled Phase III trial (N=692 subjects), cilansetron 2 mg TID demonstrated statistically significant efficacy in male IBS-D patients for both abdominal pain/discomfort relief and improvement in abnormal bowel habits. This contrasts with published data on alosetron, which showed no significant improvement over placebo in male IBS-D patients [1]. The responder rate for relief of abnormal bowel habits (including diarrhea and urgency) was 39% for cilansetron versus 17% for placebo in male subjects (p<0.001) [2].

Male IBS-D Responder Rate
Head-to-head
Cilansetron 39%
Placebo 17%
Reported male-specific endpoint response; supports sex-stratified IBS-D research design.
Phase III trial, N=205 male ITT; Alosetron no significant improvement in males.
Irritable Bowel Syndrome 5-HT3 Antagonist Sex-Disparate Efficacy

CNS Penetration and Side Effects vs. Ondansetron

Structure-activity relationship studies indicate that cilansetron induces significantly fewer central nervous system side effects compared to ondansetron at therapeutically equivalent doses [1]. This is attributed to its reduced blood-brain barrier penetration—a property intentionally engineered into its molecular design to limit antagonism at central 5-HT₃ receptors while preserving potent peripheral activity in the gastrointestinal tract. In contrast, ondansetron readily crosses the blood-brain barrier, contributing to headache (reported incidence 9-27% in clinical use) and other CNS adverse events.

CNS Side-Effect Incidence
Class-level
Cilansetron headache 6%
Ondansetron 9–27%
Reported lower CNS-related endpoint profile; relevant for chronic GI model tolerability review.
Attributed to reduced blood-brain barrier penetration; cross-study context.
5-HT3 Receptor Antagonist Blood-Brain Barrier Penetration Central Nervous System Side Effects

5-HT₃ Receptor Binding Affinity vs. Alosetron and Ramosetron

In radioligand binding assays using rat cortical 5-HT₃ receptors with [³H]GR-65630, cilansetron exhibits a Ki value of 0.19 nM [1]. This compares to reported Ki values for alosetron of 0.29–0.40 nM (human recombinant) and ramosetron of 0.091 nM (human cloned) [2][3]. While numerically distinct, all three compounds achieve sub-nanomolar affinity, placing them in the high-potency tier of 5-HT₃ antagonists.

5-HT₃ Binding Affinity (Ki)
Cross-study comparable
0.19 nM
Alosetron 0.29–0.40 nM · Ramosetron 0.091 nM
Sub-nanomolar affinity context; supports high-occupancy receptor binding assays.
Different assay conditions across studies; relative rank only.
5-HT3 Receptor Binding Affinity Radioligand Binding Assay Ki Value Comparison

IBS-D Quality of Life Improvement vs. Placebo

In a 6-month double-blind, placebo-controlled multinational trial, cilansetron 2 mg TID produced a statistically significant improvement in IBS-specific quality of life compared to placebo [1]. The overall IBS-QOL score improved by 17.7 points from baseline in the cilansetron group versus 9.6 points in the placebo group (p<0.005) [2]. Significant improvements were observed across all subscales except sexual function, with the largest gains seen in interference with activity, food avoidance, and dysphoria.

QOL Improvement
Head-to-head
Cilansetron +17.7
Placebo +9.6
Reported functional outcome endpoint improvement; supports QOL-integrated study design.
6-month trial, IBS-QOL instrument, N=338.
IBS-QOL Patient-Reported Outcomes Quality of Life Measurement

Mesenteric Vascular Effects vs. Alosetron

In anesthetized rats, intravenous cilansetron and alosetron produced comparable transient constriction of the mesenteric vascular bed, reducing mesenteric blood flow and vascular conductance by approximately 15–20% without altering systemic blood pressure or heart rate [1]. Neither compound affected colonic blood flow, and the effects were not observed with tegaserod (a 5-HT₄ agonist) [2]. This demonstrates that cilansetron shares the class-specific mesenteric hemodynamic profile of other GI-targeted 5-HT₃ antagonists while maintaining colonic perfusion.

Mesenteric Conductance Reduction
Head-to-head
Cilansetron ~15–20%
Alosetron ~15–20%
Consistent with 5-HT₃ class-reported mesenteric vascular endpoint; supports splanchnic pharmacology studies.
Rat model, i.v. dosing; systemic hemodynamics unaffected.
Mesenteric Blood Flow Vascular Conductance In Vivo Pharmacology

Off-Target Receptor Selectivity Profile

Selectivity profiling reveals that cilansetron exhibits weak affinity for sigma-1 receptors (Ki = 340 nM) and muscarinic M1 receptors (Ki = 910 nM), representing >1,700-fold and >4,700-fold selectivity for the 5-HT₃ receptor, respectively [1]. Affinity for the serotonin transporter (SERT) is negligible (Ki >10,000 nM) [2]. This profile supports the characterization of cilansetron as a highly selective 5-HT₃ antagonist with minimal potential for off-target pharmacology at relevant therapeutic concentrations.

Off-Target Selectivity
Reported
>1,789-fold
vs. sigma-1 (340 nM) · vs. M1 (910 nM) · vs. SERT (>10,000 nM)
High target specificity context; minimal off-target binding at assay-relevant concentrations.
Radioligand binding data; supports pathway-specific interpretation.
Receptor Selectivity Off-Target Binding Safety Pharmacology

Cilansetron Research Applications


Visceral Hypersensitivity and Colonic Distension Models

Cilansetron (0.1–1 mg/kg) has been validated in rat models of rectal distension-induced visceral pain and colonic motor dysfunction, reducing abdominal responses by up to 61% at 0.1 mg/kg [1]. This makes it suitable for preclinical studies investigating the role of peripheral 5-HT₃ receptors in IBS-D pathophysiology and for benchmarking novel GI-targeted compounds.

5-HT₃ Receptor Radioligand Binding Assays

With a Ki of 0.19 nM at the rat 5-HT₃ receptor [2], cilansetron serves as a high-affinity reference standard for competitive binding experiments using [³H]GR-65630 or similar radioligands. Its selectivity profile (sigma-1 Ki = 340 nM, M1 Ki = 910 nM) makes it a suitable tool for distinguishing 5-HT₃-specific binding from off-target interactions.

Sex-Stratified IBS-D Clinical Research

Cilansetron's unique efficacy in male IBS-D patients—demonstrated by a 39% responder rate for relief of abnormal bowel habits versus 17% placebo [3]—positions it as the preferred 5-HT₃ antagonist for clinical studies requiring enrollment of male subjects or sex-based subgroup analyses.

Mesenteric and Splanchnic Blood Flow Studies

Cilansetron produces a reproducible 15–20% reduction in mesenteric vascular conductance in anesthetized rats without altering systemic hemodynamics [4]. This property makes it a useful pharmacological tool for investigating 5-HT₃ receptor-mediated regulation of splanchnic circulation and for safety pharmacology assessments of GI-targeted compounds.

Application
Selection Property
Validation Focus
Visceral pain & colonic motility models
GI-targeted 5-HT₃ antagonist tool
Visceral nociception endpoint context
5-HT₃ receptor binding assays
High-affinity reference standard
Target-binding specificity vs. off-target review
Sex-stratified IBS-D research
Male+female endpoint context tool
Sex-based subgroup response interpretation
Splanchnic hemodynamic studies
Mesenteric vascular endpoint control
Vascular conductance endpoint context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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